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molecular formula CH5N3.x(CH2O3) B1166763 carbonic acid;guanidine CAS No. 100224-74-6

carbonic acid;guanidine

Cat. No. B1166763
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741484B2

Procedure details

A solution of 2-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-3-phenylamino-acrylonitrile (280 g, 0.64 mol), guanidine carbonate (110 g, 0.61 mol), and 560 ml of DMF was heated to 120° C. for 18 hours. After cooling the mixture to 60° C., 140 ml of ethyl acetate was added. Water (1.12 L) was then added to the mixture at a rate to maintain an internal temperature of 50° C. The resulting slurry was cooled to 20° C. and aged. Precipitated solids were collected by filtration, washed with water (300 ml) followed by isopropanol (500 ml), and dried in a vacuum oven (50° C., 24 inches Hg) to give 242 g of 5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine, 94% yield: m.p. 204.4-205.9 degrees C.; 1HNMR (DMSO) δ=1.2 (d, 6H), 3.3 (m, 1H), 3.8 (s, 3H), 5.85 (s, 2H), 6.4 (s, 2H), 6.9 (d, 2H), 7.35 (s, 1H)
Name
2-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-3-phenylamino-acrylonitrile
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
560 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.12 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]([O:23][CH3:24])=[CH:4][C:5]([CH:20]([CH3:22])[CH3:21])=[C:6]([CH:19]=1)[O:7][C:8](=[CH:11]NC1C=CC=CC=1)[C:9]#[N:10].C(=O)(O)O.[NH2:29][C:30]([NH2:32])=[NH:31].CN(C=O)C.C(OCC)(=O)C>O>[I:1][C:2]1[C:3]([O:23][CH3:24])=[CH:4][C:5]([CH:20]([CH3:22])[CH3:21])=[C:6]([CH:19]=1)[O:7][C:8]1[C:9]([NH2:10])=[N:31][C:30]([NH2:32])=[N:29][CH:11]=1 |f:1.2|

Inputs

Step One
Name
2-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-3-phenylamino-acrylonitrile
Quantity
280 g
Type
reactant
Smiles
IC=1C(=CC(=C(OC(C#N)=CNC2=CC=CC=C2)C1)C(C)C)OC
Name
Quantity
110 g
Type
reactant
Smiles
C(O)(O)=O.NC(=N)N
Name
Quantity
560 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
140 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
1.12 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain an internal temperature of 50° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
Precipitated solids
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water (300 ml)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven (50° C., 24 inches Hg)

Outcomes

Product
Name
Type
product
Smiles
IC=1C(=CC(=C(OC=2C(=NC(=NC2)N)N)C1)C(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 242 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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